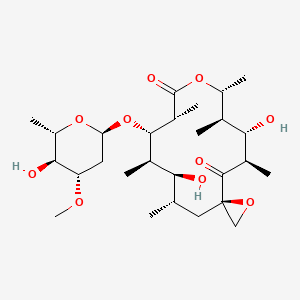
L-Oleandrosyl-oleandolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(alpha-L-oleandrosyl)oleandolide is a macrolide that is oleandolide having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a macrolide, a glycoside and a monosaccharide derivative. It derives from an oleandolide.
Applications De Recherche Scientifique
Pharmacological Applications
Antibiotic Properties
L-Oleandrosyl-oleandolide is noted for its role as a precursor in the biosynthesis of oleandomycin, a macrolide antibiotic. Research has demonstrated that derivatives of oleandomycin exhibit significant antibacterial activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome .
Anticancer Activity
Recent studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that compounds derived from oleandomycin can induce apoptosis in cancer cells, potentially through the activation of specific apoptotic pathways . The exploration of these properties is ongoing, with researchers investigating the specific molecular mechanisms involved.
Agricultural Applications
Biostimulant Effects
This compound has been studied for its potential as a biostimulant in agriculture. Biostimulants are substances that enhance plant growth and resilience against abiotic stresses. Research indicates that extracts containing similar compounds can significantly improve root development and stress tolerance in crops such as Arabidopsis thaliana and Zea mays (corn) under drought conditions .
Metabolomic Profiling
The application of this compound in agricultural settings has been assessed through metabolomic profiling techniques. These studies reveal that treatment with seaweed extracts containing bioactive compounds leads to significant alterations in metabolite accumulation, enhancing nutrient uptake and improving overall plant health .
Biochemical Applications
Enzymatic Functionality
The enzymatic pathways involving this compound have been characterized through functional analysis of associated enzymes such as OleY methyltransferase. This enzyme plays a crucial role in the methylation processes during the biosynthesis of oleandrose, which is essential for the production of various glycosylated macrolides . Understanding these biochemical pathways can aid in the development of engineered strains for increased production of valuable metabolites.
Case Studies
Analyse Des Réactions Chimiques
Key Enzymatic Methylation Reaction
The defining chemical reaction for L-oleandrosyl-oleandolide biosynthesis involves methylation at the C-3 hydroxyl group of its precursor, L-olivosyl-oleandolide. This reaction is catalyzed by the enzyme L-olivosyl-oleandolide 3-O-methyltransferase (OleY) . The methyl group donor is S-adenosyl-L-methionine (SAM) , resulting in S-adenosyl-L-homocysteine (SAH) as a byproduct . The reaction can be summarized as:
L olivosyl oleandolide+SAMOleYL oleandrosyl oleandolide+SAH
Enzyme Characteristics :
-
Quaternary Structure : OleY functions as a homodimer with a molecular mass of ~87 kDa .
-
Cofactor Dependence : Activity is maximized in the presence of Co²⁺ ions .
Biosynthetic Pathway and Related Reactions
This compound is synthesized via a multi-step pathway in Streptomyces antibioticus, involving:
Substrate Flexibility of OleY Methyltransferase
OleY exhibits catalytic versatility beyond its primary substrate:
| Substrate | Product | Activity Level |
|---|---|---|
| L-olivosyl-oleandolide | This compound | 100% (baseline) |
| L-rhamnosyl-erythronolide B | 3-O-methyl-L-rhamnosyl derivative | 85% |
| L-mycarosyl-erythronolide B | 3-O-methyl-L-mycarosyl derivative | 72% |
This flexibility suggests OleY’s broader role in modifying glycosylated macrolides .
Structural Determinants of Reactivity
The 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl moiety in this compound is critical for:
-
Ribosome Binding : Facilitates antibiotic activity by disrupting bacterial protein synthesis .
-
Enzymatic Recognition : The 3-O-methyl group ensures compatibility with downstream tailoring enzymes like cytochrome P450 OleP, which modifies the macrolactone core .
Industrial and Pharmacological Implications
-
Biotransformation : Recombinant Streptomyces albus strains expressing oleG2 and oleY efficiently produce this compound derivatives using erythronolide B as a substrate .
-
Antibiotic Resistance : The methylation step enhances molecular stability, reducing susceptibility to bacterial glycosidase-mediated resistance mechanisms .
Propriétés
Formule moléculaire |
C27H46O10 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,14-dihydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C27H46O10/c1-12-10-27(11-34-27)25(31)15(4)22(29)13(2)17(6)36-26(32)16(5)24(14(3)21(12)28)37-20-9-19(33-8)23(30)18(7)35-20/h12-24,28-30H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,27+/m0/s1 |
Clé InChI |
WBLQSDZLJBWRPL-WQMXQYMNSA-N |
SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
SMILES isomérique |
C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)OC)C)C)C)O)C |
SMILES canonique |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















